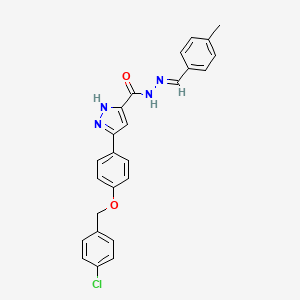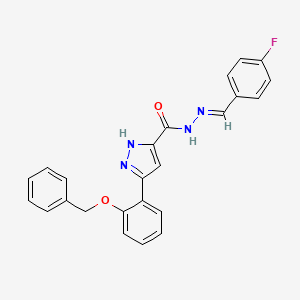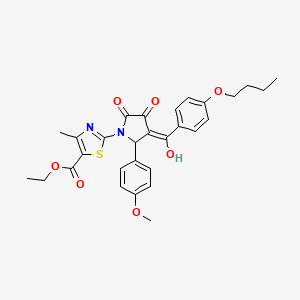![molecular formula C17H9BrFN3OS B12016641 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606957-61-3](/img/structure/B12016641.png)
2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting α-bromoketones with thiourea under basic conditions.
Formation of the Triazole Ring: The next step is the cyclization of the thiazole intermediate with hydrazine derivatives to form the triazole ring.
Benzylidene Substitution: The final step involves the condensation of the triazole-thiazole intermediate with 4-fluorobenzaldehyde under acidic or basic conditions to form the benzylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-Bromophenyl)-5-(4-fluorobenzyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
Substitution: Formation of 2-(4-substituted phenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as an antimicrobial and antifungal agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicinal research, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive structure.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with cellular targets, leading to various biological effects.
Molecular Targets and Pathways
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(4-Methylphenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens enhance its biological activity and chemical reactivity, making it more effective in various applications.
特性
CAS番号 |
606957-61-3 |
|---|---|
分子式 |
C17H9BrFN3OS |
分子量 |
402.2 g/mol |
IUPAC名 |
(5E)-2-(4-bromophenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrFN3OS/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)16(23)14(24-17)9-10-1-7-13(19)8-2-10/h1-9H/b14-9+ |
InChIキー |
ZAGZSAPVVSRYMZ-NTEUORMPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)F |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)


![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)
